1-Cyclobutyl-3-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea
CAS No.:
Cat. No.: VC13742811
Molecular Formula: C17H25BN2O3
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25BN2O3 |
|---|---|
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | 1-cyclobutyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)12-7-5-10-14(11-12)20-15(21)19-13-8-6-9-13/h5,7,10-11,13H,6,8-9H2,1-4H3,(H2,19,20,21) |
| Standard InChI Key | OJOTVADSELCHNS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule consists of three distinct moieties:
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Cyclobutyl group: A four-membered carbocyclic ring attached to the urea nitrogen.
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Urea linkage: A –NH–C(=O)–NH– unit connecting the cyclobutyl group to the aromatic system.
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Boronic ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group substituted at the meta position of the phenyl ring.
The IUPAC name, 1-cyclobutyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, reflects this arrangement. The boronic ester enhances solubility in organic solvents and enables participation in Suzuki-Miyaura cross-coupling reactions .
Table 1: Key Structural and Numerical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | 1-cyclobutyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| InChI | InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)12-7-5-10-14(11-12)20-15(21)19-13-8-6-9-13/h5,7,10-11,13H,6,8-9H2,1-4H3,(H2,19,20,21) |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCC3 |
Physicochemical Characteristics
The boronic ester moiety confers stability under anhydrous conditions, while the urea group contributes to hydrogen-bonding capacity. The compound is a solid at room temperature, with limited aqueous solubility but high solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Its melting point and logP values remain uncharacterized in public literature, though analogs with similar boronic esters typically exhibit melting points between 120–150°C .
Synthesis and Optimization
Synthetic Pathways
The preparation involves sequential functionalization:
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Boronic ester formation: A phenylboronic acid precursor undergoes esterification with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions.
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Urea coupling: The resulting 3-boronic ester-substituted aniline reacts with cyclobutyl isocyanate via nucleophilic addition.
Critical parameters include:
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Inert atmosphere: To prevent oxidation of the boronic ester.
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Temperature control: Reactions typically proceed at 0–25°C to minimize side reactions.
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Catalysts: Palladium-based catalysts may assist in intermediate steps for analogous compounds .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boronic ester formation | Pinacol, HCl, reflux, 12 hr | 65–75 |
| Urea coupling | Cyclobutyl isocyanate, DMF, 0°C | 50–60 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
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NMR: Signals at δ 1.3 ppm (pinacol methyl groups) and δ 6.8–7.5 ppm (aromatic protons).
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s boronic ester group enables its use in Suzuki-Miyaura couplings to generate biaryl structures, common in kinase inhibitors and antiviral agents . For example, patent WO2010014939A1 discloses pyrimidine-based therapeutics incorporating similar boronate-urea hybrids .
Material Science
In polymer chemistry, boronic esters act as crosslinkers. The urea moiety’s hydrogen-bonding capacity could enhance mechanical properties in polyurethane composites .
Catalysis
Boronic acids are catalysts in dehydrative reactions. While this compound’s catalytic activity is unexplored, structural analogs serve as Lewis acid catalysts in esterifications .
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